Home > Products > Screening Compounds P142117 > 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol -

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Catalog Number: EVT-4728797
CAS Number:
Molecular Formula: C11H9N5OS
Molecular Weight: 259.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO)

  • Compound Description: HmtpO is a versatile multidentate ligand that has been used to create a variety of metal complexes with diverse structures, including mononuclear units, two-dimensional frameworks, and chains. These complexes have shown promising antileishmanial activity against Leishmania infantum and Leishmania braziliensis, with some exhibiting activity comparable to the reference drug, glucantime [, ].
  • Relevance: HmtpO shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, differing only in the substituent at the 5-position. While the target compound has a 5-[(2-pyridinylthio)methyl] group, HmtpO has a simpler 5-methyl substituent.

2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound is a structurally related analog of HmtpO, featuring an amino group at the 2-position of the triazolopyrimidine ring system [].
  • Relevance: Similar to HmtpO, this compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound, 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The structural variation lies in the substituents at the 2- and 5-positions.

5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)-pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one

  • Compound Description: This compound, synthesized as a methanol solvate, displays notable antiproliferative activity against human cancer cell lines. Its structure is characterized by a C-shape conformation and features intramolecular and intermolecular hydrogen bonds, along with π-π interactions [, ].

4-(2-HYDROXYETHOXY)METHYL)-5-METHYL-2-METHYLMERCAPTO-1,2,4-TRIAZOLO[1,5-a]PYRIMIDIN-7(4H)-ONE

  • Compound Description: This compound has been identified as a potential antiviral agent, specifically demonstrating activity against the West Nile fever agent [, ].

2-((3-bromobenzyl)amino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound forms a complex with E.coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD), providing insights into the enzyme's structure and function [].
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. It features a 3-bromobenzylamino group at the 2-position and a methyl group at the 5-position, providing structural variations compared to the target compound.

(R)-2-((1-(3-(4-methoxyphenoxy)phenyl)ethyl)amino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

  • Compound Description: This compound forms a complex with Phosphopantetheine adenylyltransferase (CoaD) [].
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one structure with 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, featuring a chiral (R)-2-((1-(3-(4-methoxyphenoxy)phenyl)ethyl)amino) substituent at the 2-position and a methyl group at the 5-position.

5-methyl-7-n-propyl-8-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl ]-[1,2,4]-triazolo[1,5-c]pyrimidin-2(3H)-one (UP 269-6)

  • Compound Description: UP 269-6 is a potent antihypertensive agent that acts as an angiotensin II receptor antagonist. It exhibits a high affinity for the AT1 receptor subtype []. Notably, this compound undergoes enterohepatic recirculation in humans, leading to multiple plasma peaks after administration [].
  • Relevance: UP 269-6 belongs to the [, , ]-triazolo[1,5-c]pyrimidine class, which is structurally related to the [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one core of the target compound.

2-methylthio-5-methyl-6-nitro-1,2,4-triazolo [1,5-a] pyrimidin-7-one

  • Compound Description: This compound is a derivative of the [, , ]-triazolo[1,5-a] pyrimidin-7-one scaffold [].
  • Relevance: This compound shares the core [, , ]-triazolo[1,5-a] pyrimidin-7-one structure with the target compound, differing in the substituents at the 2-, 5-, and 6-positions.

7-Aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones

  • Compound Description: This class of compounds is synthesized via the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates. The reaction proceeds selectively, yielding the desired 7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones [].
  • Relevance: These compounds are structurally related to 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, sharing the [, , ]triazolo[1,5-a]pyrimidin-one core. They differ in the saturation of the pyrimidine ring and the substituents at the 5- and 7-positions.

2,4,5(6) Trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines

  • Compound Description: This series of compounds, incorporating morpholine, piperidine, or piperazine moieties at the 2-position, has been explored for potential antihypertensive activity [].
  • Relevance: These compounds are structurally related to 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, sharing the [, , ]triazolo[1,5-alpha]pyrimidine core structure. They differ in the substituents at the 2-, 4-, 5-, and 6-positions.
  • Compound Description: This compound, characterized by its C-shape conformation, has demonstrated promising antiproliferative activity against specific human cancer cell lines. Its structure exhibits intramolecular and intermolecular hydrogen bonds, as well as π-π interactions, contributing to its stability and potential bioactivity [].
  • Relevance: This compound incorporates the 5,7-dimethyl-(1,2,4)triazolo- (1,5-a)pyrimidin-2-yl moiety, highlighting its structural similarity to the [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one core found in 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.

2-((2-oxo-2-phenylethyl/benzyl)thio)-10-phenyl-4,10-dihydro-9H-indeno[1,2-d][1,2,4]-Triazolo[1,5-a]pyrimidin-9-ones

  • Compound Description: This class of compounds, incorporating an indeno[1,2-d][1,2,4]-triazolo[1,5-a]pyrimidin-9-one core, has shown potential as anticancer agents, exhibiting concentration-dependent inhibition of breast cancer cell lines (MCF-7) [].
  • Relevance: These compounds share the [, , ]-Triazolo[1,5-a]pyrimidin core with 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, differing in the fusion of an additional indeno ring system and various substituents.

7-(substituted phenyl)-2-substituted-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a] pyrimidin-5-one derivatives

  • Compound Description: This series of compounds, synthesized via a one-pot procedure, has been evaluated for its antiviral activities against HIV-1 and HSV-1. Some members of this series have exhibited complete inhibition of HIV-1 proliferation at specific concentrations [].
  • Relevance: These compounds share the core [, , ]triazolo[1,5-a]pyrimidin-5-one structure with 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, differing in the saturation of the pyrimidine ring and the specific substituents at the 2- and 7-positions.

6-Cyano-l,2,4-triazolo- [4,3-a]pyrimidin-5- and 7-ones

  • Compound Description: These compounds, synthesized through a novel alkylation process with orthoesters, have been investigated for their ability to undergo Dimroth rearrangement, a ring transformation reaction in heterocyclic chemistry []. This research has provided insights into the reactivity and potential applications of these compounds in organic synthesis.
  • Relevance: These compounds belong to the 1,2,4-triazolo[4,3-a]pyrimidin-one class, which is structurally related to the [, , ]triazolo[1,5-a]pyrimidin-7(4H)-one core of 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, highlighting a different arrangement of the triazole ring with respect to the pyrimidine ring.

2-(5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarbothioamide

  • Compound Description: This compound has emerged as a potent and selective inhibitor of Leishmania (Leishmania) amazonensis arginase, an enzyme crucial for the parasite's growth and survival. It acts through a non-competitive mechanism [].
  • Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidin core with 5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, with variations in the substituents at the 2-, 5-, and 7-positions.

3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

  • Compound Description: Cl 218,872 is a selective ligand for α1GABAA receptors, which are involved in the modulation of GABAergic neurotransmission in the brain. Studies have investigated its effects on different GABAA receptor subtypes [, , ].

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

  • Compound Description: This class of compounds, incorporating a thienopyrimidine core, has shown potential anti-diabetic activity in preliminary studies []. Structural modifications of this scaffold, particularly the introduction of a methoxy group in the ortho position of the phenyl moiety, have been explored to optimize its pharmacological profile.

pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidine and pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: These heterocyclic systems have been investigated as potential A2A and A3 adenosine receptors antagonists. Structural modifications of these scaffolds have been explored to optimize their affinity and selectivity for the targeted adenosine receptor subtypes [].
Overview

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the class of triazolo-pyrimidines. This compound features a triazole ring fused to a pyrimidine structure, incorporating a pyridinylsulfanyl group that enhances its potential biological activity. The compound is notable for its diverse applications in medicinal chemistry, particularly as a scaffold for developing inhibitors against various biological targets.

Source and Classification

The compound can be classified within the broader category of nitrogen-containing heterocycles, specifically focusing on triazolo and pyrimidine derivatives. These compounds are often studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the pyridinylsulfanyl moiety is significant as it may influence the compound's interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between appropriate precursors such as 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This approach allows for versatile structural modifications at various positions of the triazolo-pyrimidine framework.

  1. Starting Materials: The synthesis typically begins with 2-pyridylsulfanyl derivatives and triazole precursors.
  2. Reaction Conditions: The reactions are often conducted under acidic or basic conditions to facilitate cyclization and formation of the desired heterocyclic structure.
  3. Yield Optimization: Various substituents can be introduced to optimize yields and selectivity in the formation of the target compound.

Recent advancements in synthetic protocols have focused on improving reaction efficiency and yield through the use of microwave-assisted synthesis and solvent-free conditions, which have shown promising results in generating high yields of triazolo-pyrimidine derivatives .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol features:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Pyrimidine Core: A six-membered ring containing two nitrogen atoms.
  • Pyridinylsulfanyl Group: An aromatic pyridine ring attached via a sulfur atom to a methylene bridge.

The molecular formula can be represented as C11H10N4OSC_{11}H_{10}N_4OS, with a molecular weight of approximately 246.29 g/mol. The arrangement of atoms within the compound allows for potential interactions with biological macromolecules, making it a candidate for drug development.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be explored through various reaction pathways:

  1. Nucleophilic Substitution: The sulfur atom in the pyridinylsulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-base Reactions: The hydroxyl group at position 7 can engage in acid-base reactions, influencing solubility and reactivity.
  3. Condensation Reactions: The compound may undergo condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility as a precursor for synthesizing various derivatives with enhanced biological activities .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol often involves:

  1. Target Binding: The compound may bind to specific enzymes or receptors due to its structural features.
  2. Inhibition Mechanism: For instance, some derivatives have been shown to inhibit mycobacterial ATP synthase, which is crucial for energy production in Mycobacterium tuberculosis .
  3. Biochemical Pathways: By inhibiting key enzymes or receptors involved in disease pathways, these compounds exhibit potential therapeutic effects.

Understanding these mechanisms is crucial for optimizing the design of new analogues with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity can vary based on substituents; electron-withdrawing groups may enhance nucleophilicity at certain positions.

These properties are essential for predicting behavior during synthesis and application in biological systems .

Applications

Scientific Uses

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting infectious diseases such as tuberculosis.
  2. Biochemical Research: Investigated for its potential role as an inhibitor in various enzymatic pathways.
  3. Pharmaceutical Development: Explored for formulation into therapeutic agents with improved pharmacokinetic profiles.

Ongoing research continues to uncover additional applications and optimize existing compounds based on this scaffold .

Properties

Product Name

5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol

IUPAC Name

5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

InChI

InChI=1S/C11H9N5OS/c17-10-5-8(15-11-13-7-14-16(10)11)6-18-9-3-1-2-4-12-9/h1-5,7H,6H2,(H,13,14,15)

InChI Key

OWSNTXJBAWHZGT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC2=CC(=O)N3C(=N2)N=CN3

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=O)N3C(=N2)N=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.